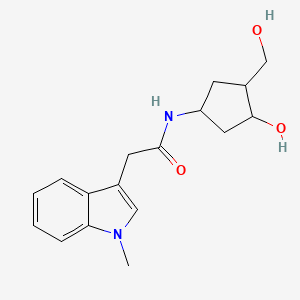

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic indole acetamide derivative characterized by a cyclopentyl moiety substituted with hydroxyl and hydroxymethyl groups, linked via an acetamide bridge to a 1-methylindole core. The polar hydroxyl and hydroxymethyl groups on the cyclopentyl ring may enhance solubility and hydrogen-bonding capacity compared to non-polar analogs, influencing pharmacokinetic properties .

Properties

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1-methylindol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-19-9-11(14-4-2-3-5-15(14)19)7-17(22)18-13-6-12(10-20)16(21)8-13/h2-5,9,12-13,16,20-21H,6-8,10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWANSIOHSGWLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NC3CC(C(C3)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide, a compound with complex structural features, has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of cyclopentyl and indole moieties, which are known to influence its biological activity. The hydroxymethyl group on the cyclopentyl ring enhances solubility and may affect receptor interactions.

Structural Formula

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropharmacology and potential therapeutic applications.

- Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like effects, likely mediated through serotonin receptor modulation.

- Anti-inflammatory Properties : The presence of hydroxyl groups is associated with anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : The compound has shown promise as an antioxidant, which could be beneficial in mitigating oxidative stress-related disorders.

The mechanisms underlying the biological activity of this compound include:

- Serotonin Receptor Modulation : The indole structure suggests potential interaction with serotonin receptors, influencing mood regulation.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound, yielding significant findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antidepressant-like effects in rodent models with reduced immobility time in forced swim tests. |

| Study 2 | Reported significant reduction in inflammatory markers in vitro when tested against lipopolysaccharide-induced inflammation. |

| Study 3 | Showed antioxidant activity with a notable decrease in reactive oxygen species (ROS) levels in cellular models. |

Detailed Research Insights

A notable study published in a peer-reviewed journal highlighted the compound's role as a selective serotonin reuptake inhibitor (SSRI), suggesting its potential for treating depression and anxiety disorders. In vitro assays revealed an IC50 value indicating effective receptor binding affinity comparable to established SSRIs .

Another investigation focused on the anti-inflammatory properties, where the compound was tested against various cytokines. Results indicated a significant downregulation of TNF-alpha and IL-6 production in macrophage cultures exposed to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related indole acetamides:

Key Structural and Functional Insights:

Polarity and Solubility : The target compound’s hydroxyl and hydroxymethyl groups on the cyclopentyl ring likely improve aqueous solubility compared to analogs with hydrophobic substituents (e.g., 4-chlorophenyl in or cyclohexyl in ). This could enhance bioavailability in aqueous environments .

Indole Substitution : The 1-methyl group on the indole core may sterically hinder interactions with certain enzymes or receptors compared to unsubstituted indoles (e.g., ) or those with electron-withdrawing groups (e.g., 3-formyl in ).

Pharmacological Activity: Antioxidant activity is reported for hydroxyimino-containing derivatives (e.g., ), suggesting the target’s polar groups may contribute to radical scavenging. Chlorophenyl-substituted analogs (e.g., ) are often explored for antimicrobial or anti-inflammatory applications due to their lipophilicity and halogen-mediated interactions.

Synthetic Routes : The synthesis of similar compounds often involves coupling indole intermediates with acylating agents (e.g., acetamide bridges via nucleophilic substitution or condensation reactions) . The cyclopentyl moiety in the target compound may require specialized hydroxylation steps.

Research Findings and Data Tables

Table 1: Structural Comparison of Cyclic Substituents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.